N,N,1-trimethyl-1H-indazole-3-carboxamide
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Overview
Description
N,N,1-trimethyl-1H-indazole-3-carboxamide is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that includes a carboxamide group attached to an indazole ring, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-trimethyl-1H-indazole-3-carboxamide typically involves the reaction of 1H-indazole-3-carboxylic acid with trimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods such as crystallization and chromatography to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
N,N,1-trimethyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized indazole compounds .
Scientific Research Applications
N,N,1-trimethyl-1H-indazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N,N,1-trimethyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,1-trimethyl-1H-indazole-3-carboxamide include other indazole derivatives such as:
- 1H-indazole-3-carboxamide
- 1H-indazole-3-carboxylic acid
- 1H-indazole-3-amine
Uniqueness
What sets this compound apart from these similar compounds is its unique trimethyl substitution, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. This unique structure allows it to interact differently with biological targets, potentially offering advantages in terms of potency, selectivity, and therapeutic efficacy .
Properties
IUPAC Name |
N,N,1-trimethylindazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-13(2)11(15)10-8-6-4-5-7-9(8)14(3)12-10/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVFJLYIJMRILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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